3-Methoxy-5-heneicosylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-heneicosylphenol is a natural phenol found in the herbs of Artemisia annua . It is a high-purity natural product used for reference standards, pharmacological research, and as an inhibitor .

Molecular Structure Analysis

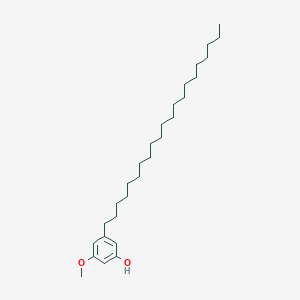

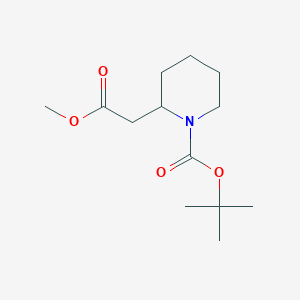

The molecular formula of 3-Methoxy-5-heneicosylphenol is C28H50O2 . Its InChI isInChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27 (29)25-28 (24-26)30-2/h23-25,29H,3-22H2,1-2H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCCCCCC1=CC (=CC (=C1)OC)O . Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy-5-heneicosylphenol is 418.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 21 . The Exact Mass is 418.381080833 g/mol . The Topological Polar Surface Area is 29.5 Ų . It has a Heavy Atom Count of 30 .Scientific Research Applications

Occurrence and Biosynthesis

Methoxyphenols, such as syringic acid, which shares structural similarities with 3-Methoxy-5-heneicosylphenol by having methoxy groups on the aromatic ring, are widely recognized for their occurrence in fruits and vegetables. They are synthesized via the shikimic acid pathway in plants and exhibit a broad spectrum of therapeutic applications due to their potent antioxidant activities. These compounds play a significant role in the prevention of diseases like diabetes, cardiovascular diseases, and cancer, attributing their health benefits to the presence of methoxy groups which contribute to their strong antioxidant capacity (Cheemanapalli et al., 2018).

Atmospheric Reactivity and Environmental Impact

The atmospheric reactivity of methoxyphenols, including their transformation products from biomass burning, highlights their significance in environmental science. These compounds undergo various atmospheric processes leading to the formation of secondary organic aerosols (SOA), impacting air quality and climate. The degradation pathways involve reactions with radicals such as OH and NO3, leading to products with significant SOA formation potential (Liu et al., 2022).

Antioxidant Properties and Health Implications

Methoxyphenols are renowned for their antioxidant properties, which are essential in mitigating oxidative stress and promoting human health. The ligand antioxidant properties of these compounds, when complexed with selected metals, significantly affect the neutralization of free radicals. Research demonstrates that the electron-donating methoxy groups attached to the phenolic core of these molecules enhance their ability to scavenge free radicals, thereby offering protective benefits against various oxidative stress-induced diseases (Parcheta et al., 2021).

Industrial Applications

Beyond their biological and environmental significance, methoxyphenols find extensive applications in industrial processes, particularly in catalytic reactions and as functional additives in products ranging from food to cosmetics. Their utility spans from acting as natural preservatives due to their antimicrobial properties to serving as key intermediates in the synthesis of valuable chemical products. The chemical reactivity and stability of methoxyphenols, combined with their low toxicity, make them suitable for various applications, including the production of environmentally friendly materials and processes (Tarabanko & Tarabanko, 2017).

properties

IUPAC Name |

3-henicosyl-5-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJHEUTVUIWPNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-heneicosylphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)